molecular formula C21H29ClN4O B8470508 Benzamide, 2-((2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)amino)-, monohydrochloride CAS No. 65883-74-1

Benzamide, 2-((2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)amino)-, monohydrochloride

Cat. No. B8470508
Key on ui cas rn: 65883-74-1
M. Wt: 388.9 g/mol
InChI Key: YNSJBKUCDKNTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04205173

Procedure details

A mixture of 13.6 g anthranilamide, 34.5 g 4-phenethylpiperazinoethyl chloride dihydrochloride, 17.5 g sodium acetate, and 50 ml water was refluxed for 24 hours, 50 ml water and 50 ml NH4OH was added and the mixture cooled. The liquid was decanted and the oily solid dissolved in 100 ml propanol, 200 ml water added and the solid filtered. The solid was dissolved in 2 liters of dry ether, acidified with dry HCl gas and filtered. The HCl salt was recrystallized from propanol to give 9.2 g product.
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
4-phenethylpiperazinoethyl chloride dihydrochloride
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].Cl.Cl.[CH2:13]([N:21]1[CH2:26][CH2:25][N:24]([CH2:27][CH2:28][Cl:29])[CH2:23][CH2:22]1)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C([O-])(=O)C.[Na+].[NH4+].[OH-]>O>[ClH:29].[CH2:13]([N:21]1[CH2:26][CH2:25][N:24]([CH2:27][CH2:28][NH:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1]([NH2:10])=[O:9])[CH2:23][CH2:22]1)[CH2:14][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2.3,4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)N
Name
4-phenethylpiperazinoethyl chloride dihydrochloride
Quantity
34.5 g
Type
reactant
Smiles
Cl.Cl.C(CC1=CC=CC=C1)N1CCN(CC1)CCCl
Name
Quantity
17.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled
CUSTOM
Type
CUSTOM
Details
The liquid was decanted
DISSOLUTION
Type
DISSOLUTION
Details
the oily solid dissolved in 100 ml propanol
ADDITION
Type
ADDITION
Details
200 ml water added
FILTRATION
Type
FILTRATION
Details
the solid filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 2 liters of dry ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The HCl salt was recrystallized from propanol

Outcomes

Product
Name
Type
product
Smiles
Cl.C(CC1=CC=CC=C1)N1CCN(CC1)CCNC1=C(C(=O)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: CALCULATEDPERCENTYIELD 23.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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